molecular formula C11H10N2O3 B2698576 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109493-60-9

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2698576
CAS No.: 109493-60-9
M. Wt: 218.212
InChI Key: KBLDDZJBNOUYGS-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The reactivity of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione enables the formation of derivatives through condensation reactions with aldehydes, ketones, and heterocyclic compounds. This reactivity is crucial for synthesizing compounds with potential applications in materials science and as pharmacophores in drug design. For instance, condensation with aromatic aldehydes or heterocyclic aldehydes forms 5-arylmethylidene derivatives, which are significant for developing new materials and biologically active molecules (Yurtaeva & Tyrkov, 2016).

Nonlinear Optical Properties

The compound's derivatives exhibit promising applications in nonlinear optics (NLO), a field pivotal for the development of new optical technologies. A study on phenyl pyrimidine derivatives highlighted their considerable NLO character, making them suitable for optoelectronic applications. This research underscores the importance of pyrimidine derivatives in advancing optical technology and materials science (Hussain et al., 2020).

Supramolecular Chemistry

Pyrimidine derivatives also play a significant role in supramolecular chemistry. The dihydropyrimidine-2,4-(1H,3H)-dione functionality, for example, has been utilized to create novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in creating new materials with specific chemical and physical properties, demonstrating the compound's utility in innovative material design (Fonari et al., 2004).

Catalysis

Moreover, pyrimidine-2,4,6-trione derivatives have been explored for their catalytic activities, particularly in oxidation reactions. Such studies reveal the potential of these compounds in catalyzing chemical transformations, contributing to more efficient and environmentally friendly chemical processes (Fırıncı, 2019).

Biological Activities

While excluding drug use and side effects, it's worth mentioning that the structural motifs of pyrimidine derivatives have been investigated for various biological activities. Their broad spectrum of activity highlights the potential for developing new therapeutic agents based on modifications of the pyrimidine core structure. Research in this area focuses on synthesizing new compounds with enhanced biological efficacy and reduced toxicity (Srinath et al., 2011).

Properties

IUPAC Name

1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLDDZJBNOUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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